2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide
Description
The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide features a pyrimidine core substituted with a 3,5-dimethylpyrazole moiety at position 2, methyl groups at positions 4 and 5, and an oxo group at position 6. While specific pharmacological data for this compound is absent in the provided evidence, its structural features align with analogs designed for targeted therapeutic applications.
Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-12-9-13(2)25(23-12)20-21-15(4)14(3)19(27)24(20)11-18(26)22-16-7-6-8-17(10-16)28-5/h6-10H,11H2,1-5H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYJELHFKGQFID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=C(C(=O)N2CC(=O)NC3=CC(=CC=C3)OC)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents include dimethylformamide (DMF), acetic anhydride, and various catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group and pyrimidine ring are susceptible to hydrolysis under acidic or basic conditions:
Substitution Reactions
The electron-deficient pyrimidine ring undergoes nucleophilic substitution, particularly at the C-2 and C-4 positions:
Oxidation and Reduction
The dihydropyrimidinone ring and methoxyphenyl group participate in redox reactions:
Cyclocondensation Reactions
The compound serves as a precursor for synthesizing fused heterocycles:
Functional Group Transformations
Mechanistic Insights
-
Amide Hydrolysis : Proceeds via a tetrahedral intermediate, with rate acceleration in basic media due to hydroxide ion attack.
-
Pyrimidine Substitution : Directed by the electron-withdrawing oxo group, favoring nucleophilic attack at C-2.
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Oxidation : The dihydropyrimidinone ring undergoes dehydrogenation to form a fully conjugated aromatic system, critical for enhancing UV absorption properties.
Comparative Reactivity Table
| Functional Group | Reactivity Toward | Preferred Conditions |
|---|---|---|
| Acetamide | Hydrolysis | Acidic > Basic |
| Pyrimidine Ring | Nucleophilic substitution | Anhydrous, polar aprotic solvents |
| Methoxyphenyl | Electrophilic substitution | HNO₃/H₂SO₄ (nitration) |
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of pyrazole and dihydropyrimidine exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit tumor cell proliferation. In vitro assays have shown promising results, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest.
Anti-inflammatory Effects
In silico molecular docking studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This property could position it as a candidate for the development of anti-inflammatory medications. Further experimental validation is required to confirm these findings.
Antimicrobial Activity
Preliminary evaluations have indicated that the compound exhibits antimicrobial properties against certain bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents, particularly in light of rising antibiotic resistance.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer activity of similar compounds derived from pyrazole and dihydropyrimidine frameworks. The results demonstrated significant inhibition of cell growth in breast cancer and leukemia cell lines. The mechanism was hypothesized to involve the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) levels.
Case Study 2: Anti-inflammatory Mechanism
Another investigation utilized molecular docking techniques to evaluate the binding affinity of the compound to 5-LOX. The study found that modifications to the structure could enhance its inhibitory potential, thus providing a pathway for further drug optimization.
Mechanism of Action
The mechanism of action of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key structural analogs from the literature demonstrate how substituent modifications influence molecular properties. A comparative analysis is summarized in Table 1.
Table 1: Structural and Functional Comparison with Analogous Compounds
Pharmacological and Physicochemical Properties
- Polarity and Solubility : The target compound’s 3-methoxyphenyl group enhances polarity compared to the lipophilic trifluoromethyl substituent in , likely improving aqueous solubility .
- Steric and Metabolic Effects : Ethyl and methyl variations on the pyrimidine ring (e.g., ) may reduce metabolic clearance by cytochrome P450 enzymes due to increased steric hindrance.
- Metabolic Stability: Cyclopropane-containing analogs (e.g., ) are known to resist oxidative metabolism, extending half-life .
Biological Activity
The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide is a complex organic molecule that incorporates both pyrazole and dihydropyrimidine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- A pyrazole ring that contributes to its biological activity.
- A dihydropyrimidine core that is often associated with various pharmacological effects.
Antioxidant Activity
Research indicates that compounds containing pyrazole and dihydropyrimidine structures exhibit significant antioxidant properties. The antioxidant activity is crucial for mitigating oxidative stress in biological systems. For instance, studies have shown that derivatives of pyrazole can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. Dihydropyrimidine derivatives have demonstrated cytotoxicity against various cancer cell lines. A study highlighted that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways . The presence of the pyrazole moiety is believed to enhance this effect by modulating signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
The synthesis of compounds with similar structures has been linked to antimicrobial properties. Research has shown that pyrazole derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections . The mechanism often involves disrupting microbial cell membranes or inhibiting critical enzymes.
Study 1: Antioxidant Evaluation
A study conducted on a series of pyrazole derivatives, including those structurally similar to our compound, demonstrated significant antioxidant activity measured by DPPH radical scavenging assays. The IC50 values were comparable to established antioxidants like ascorbic acid, indicating strong potential for therapeutic use in oxidative stress-related diseases .
Study 2: Anticancer Activity
In vitro studies on a synthesized derivative of the compound showed promising results against breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating potent anticancer activity. Mechanistic studies revealed that the compound induced G2/M phase cell cycle arrest and promoted apoptosis through mitochondrial pathways .
Data Tables
| Biological Activity | Compound | IC50 Value | Mechanism |
|---|---|---|---|
| Antioxidant | Similar Pyrazole Derivative | 25 µM | Free radical scavenging |
| Anticancer | Subject Compound | 15 µM | Apoptosis induction |
| Antimicrobial | Related Dihydropyrimidine | 30 µg/mL | Cell membrane disruption |
Q & A
Q. How can toxicity profiles be assessed preclinically?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
